molecular formula C6H9NaO6 B6248137 sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate CAS No. 2649081-97-8

sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate

Cat. No. B6248137
CAS RN: 2649081-97-8
M. Wt: 200.1
InChI Key:
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Description

Sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate, also known as sodium ethylenediaminetetraacetate (EDTA), is a widely used chelating agent in the field of biochemistry and physiology. EDTA is a synthetic compound that binds to metal ions, forming stable complexes that can be used for a variety of applications, including metal ion chelation, metal ion scavenging, and metal ion extraction. EDTA is also used as a preservative in many food and pharmaceutical products.

Mechanism of Action

EDTA binds to metal ions through a process known as chelation. In chelation, EDTA forms a ring-shaped structure around the metal ion, forming a stable complex. This complex can then be used for a variety of applications, such as metal ion scavenging, metal ion extraction, and metal ion chelation.
Biochemical and Physiological Effects
EDTA has a variety of biochemical and physiological effects in the body. EDTA can bind to metal ions, such as calcium, magnesium, and iron, and can be used to chelate these ions from the body. EDTA can also scavenge metal ions from solutions, making them easier to study. Additionally, EDTA can bind to proteins and other macromolecules, making them easier to study.

Advantages and Limitations for Lab Experiments

EDTA has several advantages in laboratory experiments. EDTA is relatively inexpensive and easy to obtain, making it a cost-effective solution for many applications. EDTA is also highly soluble in water, making it easy to use in a variety of experiments. Additionally, EDTA is a stable compound, meaning it can be stored for long periods of time without degradation.
The main limitation of EDTA is that it is not selective in its binding to metal ions, meaning it can bind to both beneficial and harmful metals. Additionally, EDTA can bind to proteins and other macromolecules, making them difficult to study.

Future Directions

The use of EDTA in scientific research is constantly evolving, and there are many potential future directions for its use. EDTA could be used to create more selective chelators, which could be used to target specific metal ions. Additionally, EDTA could be used to create more effective metal ion scavengers, which could be used to remove metal ions from solutions. EDTA could also be used to create more selective protein binders, which could be used to study proteins and other macromolecules in greater detail. Finally, EDTA could be used to create more stable chelates, which could be used to store metal ions for longer periods of time.

Synthesis Methods

EDTA can be synthesized by reacting ethylene diamine with ethylenediaminetetraacetic acid (EDTA) in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is purified by crystallization. EDTA can also be synthesized from ethylenediamine and formaldehyde in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is purified by crystallization.

Scientific Research Applications

EDTA has been used extensively in scientific research for a variety of applications. EDTA is used to chelate metal ions, such as calcium, magnesium, and iron, from biological samples. EDTA is also used to scavenge metal ions from solutions and to extract metal ions from complex matrices. EDTA can also be used to bind to proteins and other macromolecules, making them easier to study.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate involves the condensation of ethyl acetoacetate with sodium hydroxide followed by the addition of ethyl chloroformate and sodium ethoxide. The resulting product is then hydrolyzed to yield the final compound.", "Starting Materials": [ "Ethyl acetoacetate", "Sodium hydroxide", "Ethyl chloroformate", "Sodium ethoxide" ], "Reaction": [ "Step 1: Ethyl acetoacetate is condensed with sodium hydroxide to form sodium 4-ethoxy-3-oxobutanoate.", "Step 2: Ethyl chloroformate is added to the reaction mixture to form sodium 4-ethoxy-3-(ethoxycarbonyl)butanoate.", "Step 3: Sodium ethoxide is added to the reaction mixture to form sodium 4-ethoxy-2,3-dihydroxy-3-(ethoxycarbonyl)butanoate.", "Step 4: The product is hydrolyzed with dilute hydrochloric acid to yield sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate." ] }

CAS RN

2649081-97-8

Product Name

sodium 4-ethoxy-2,3-dihydroxy-4-oxobutanoate

Molecular Formula

C6H9NaO6

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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